molecular formula C5H8BrNO B1286908 2-Bromo-N-cyclopropylacetamide CAS No. 77600-79-4

2-Bromo-N-cyclopropylacetamide

Cat. No.: B1286908
CAS No.: 77600-79-4
M. Wt: 178.03 g/mol
InChI Key: AFGORAFRNCMUJC-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropylacetamide (CAS: 77600-79-4) is a brominated acetamide derivative with the molecular formula C₅H₈BrNO and a molecular weight of 178.03 g/mol. Its structure features a cyclopropylamine group attached to the acetamide backbone, with a bromine atom at the α-position of the carbonyl group. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging the reactivity of the bromine atom for nucleophilic substitutions or cross-coupling reactions.

The cyclopropyl group introduces steric and electronic effects that influence the compound’s reactivity and stability. For instance, the strained cyclopropane ring may enhance electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles.

Properties

IUPAC Name

2-bromo-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGORAFRNCMUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587865
Record name 2-Bromo-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77600-79-4
Record name 2-Bromo-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various cyclopropyl-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopropylacetamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful as a biochemical

Biological Activity

Overview

2-Bromo-N-cyclopropylacetamide is a chemical compound with the molecular formula C6H10BrNO\text{C}_6\text{H}_10\text{Br}\text{N}\text{O} and a molecular weight of approximately 206.08 g/mol. It has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

The compound features a bromine atom attached to the second carbon of the acetamide group, linked to a cyclopropyl group. Its reactivity is primarily characterized by nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles, leading to different derivatives.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of enzymes, particularly monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters, and inhibitors like this compound can have implications for treating neurological disorders.

  • Inhibitory Potency : Compounds structurally related to this compound have shown varying degrees of inhibitory potency against different MAO isoforms. Structural modifications can significantly influence their biological efficacy.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound has low cytotoxicity against CHO cells, with certain derivatives showing selective activity against intracellular forms of Trypanosoma cruzi, the causative agent of Chagas disease. For example, one derivative exhibited an effective concentration (EC50) of 3.6 µM against T. cruzi while maintaining selectivity over host cells.

The mechanism involves the interaction of this compound with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the formation of covalent bonds with amino acids in proteins, which can inhibit enzyme activity or alter protein function.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications, including:

  • Drug Development : As a precursor for synthesizing new drug candidates.
  • Biochemical Probes : For studying enzyme mechanisms and protein interactions .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
2-Bromo-N-cyclooctylacetamideC9H14BrNO\text{C}_9\text{H}_{14}\text{Br}\text{N}\text{O}Larger cycloalkane; potential for different biological activity
2-Bromo-N-phenylacetamideC9H10BrNO\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}Contains phenyl group; studied for various enzyme interactions
This compound C6H10BrNO\text{C}_6\text{H}_{10}\text{Br}\text{N}\text{O} Smaller ring structure; distinct reactivity patterns

This comparison highlights how variations in structure can lead to significant differences in biological activity and applications.

Comparison with Similar Compounds

Key Observations:

Bromine placement (α-position vs. aromatic rings) significantly alters reactivity. For example, α-bromoacetamides are more reactive in alkylation reactions, while aryl bromides are suited for Suzuki-Miyaura couplings.

Molecular Weight Trends: Derivatives with aromatic or heteroaromatic substituents (e.g., pyridinyl, bromophenoxy) exhibit higher molecular weights (>250 g/mol), which may impact pharmacokinetic properties in drug design.

Stability and Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

  • Lipophilicity : Cyclopropyl-containing derivatives (e.g., this compound) are expected to have lower logP values than aryl-substituted analogs due to reduced aromaticity.
  • Thermal Stability: Bromophenoxy and benzoyl derivatives may exhibit higher thermal stability due to extended conjugation.

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